![molecular formula C14H18BrNO5S B1439033 8-((3-Bromo-4-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1704074-58-7](/img/structure/B1439033.png)
8-((3-Bromo-4-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane
Vue d'ensemble
Description
8-((3-Bromo-4-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane, or 8-BMSD, is a novel spirocyclic compound with potential medicinal applications. It is an organic compound belonging to the family of dioxa-azaspirodecanes, which are a class of compounds composed of a five-membered ring fused to a six-membered ring. 8-BMSD has been studied for its potential use in the synthesis of various drugs and other compounds, as well as its possible therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of related compounds such as 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane has been achieved through steps including the addition of prenyl magnesium bromide to a 4-methoxybenzylimine without reversing stereochemistry and aminocyclization to form the azaspirocycle (Mai, Green, Bates, & Fang, 2010).
- Supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives like 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane have been studied to understand the relationship between molecular and crystal structure (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
- Mass spectrometry analysis of 1,4-dioxa-8-azaspiro[4.5]decane has provided insights into the formation and structure of its fragments, which is crucial for understanding related compounds (Solomons, 1982).
Applications in Material Science
- The compound 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) has been identified as a new material for nonlinear optical devices. Research into its purification, crystal growth, characterization, and optical properties has shown its suitability for applications like frequency doublers of laser diodes in the blue region (Kagawa, Sagawa, Kakuta, Kaji, Nakayama, & Ishii, 1994).
Propriétés
IUPAC Name |
8-(3-bromo-4-methoxyphenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO5S/c1-19-13-3-2-11(10-12(13)15)22(17,18)16-6-4-14(5-7-16)20-8-9-21-14/h2-3,10H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJOITNKGNJMIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCO3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((3-Bromo-4-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



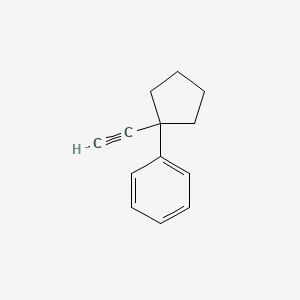
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B1438951.png)
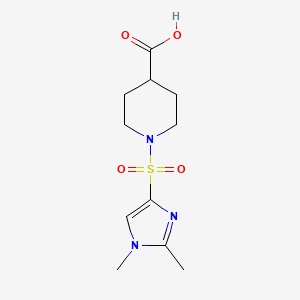
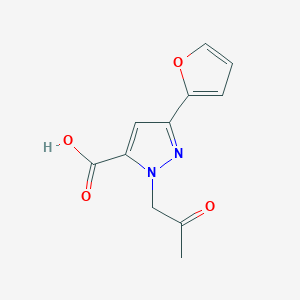
![3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione](/img/structure/B1438955.png)

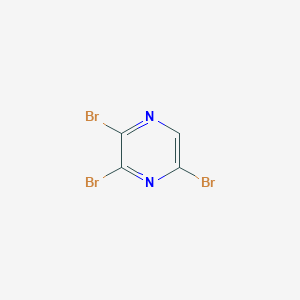


![2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-isopropylacetamide](/img/structure/B1438964.png)
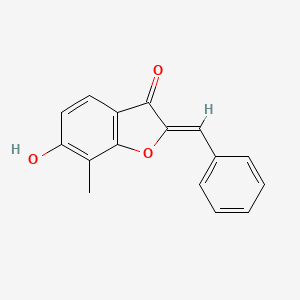

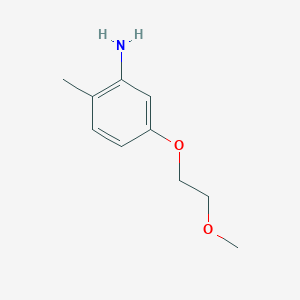
![[4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1438973.png)